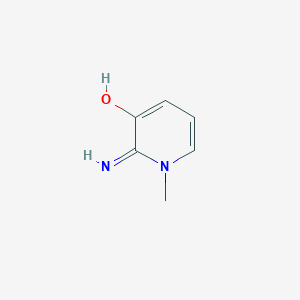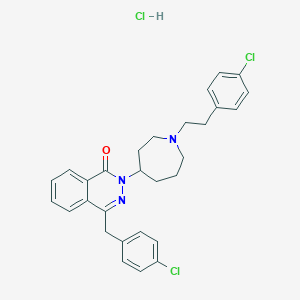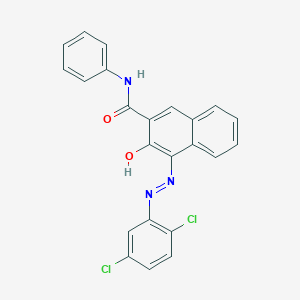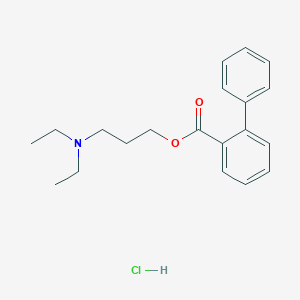![molecular formula C11H12F3N B008950 2-[3-(Trifluoromethyl)phenyl]pyrrolidine CAS No. 109086-17-1](/img/structure/B8950.png)
2-[3-(Trifluoromethyl)phenyl]pyrrolidine
Descripción general
Descripción
2-[3-(Trifluoromethyl)phenyl]pyrrolidine, also known as 2-(3-TFMP), is an organic compound belonging to the pyrrolidine family of heterocyclic compounds. It is a colorless, crystalline solid with a molecular weight of 221.25 g/mol and a melting point of 81-83°C. 2-(3-TFMP) is a versatile compound that has a wide range of applications in the synthesis of pharmaceuticals and other organic compounds.
Aplicaciones Científicas De Investigación
Crop Protection : Trifluoromethyl pyridines, including derivatives like 2-[3-(Trifluoromethyl)phenyl]pyrrolidine, have been used in crop protection products due to their unique physicochemical and agronomic properties. This makes them valuable for future research in crop protection chemicals (Burriss et al., 2018).
Therapeutic Applications : The compound has been studied for its potential as a therapeutic agent. A fluorinated derivative of the sigma-1 receptor modulator E1R, which is a related compound, showed promise in this area (Kuznecovs et al., 2020).
Organic Synthesis : Studies have also explored the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives, providing insights into the synthesis of complex organic compounds (Bradiaková et al., 2009).
Anticancer Potential : A trifluoromethyl-functionalized phosphonopyrrole with a phenyl group, related to this compound, has shown promising anticancer potential by inhibiting cancer cell growth, migration, and apoptosis in human lung and breast cancer cells (Olszewska et al., 2020).
Photovoltaic Materials : Fulleropyrrolidines containing the trifluoromethyl group, similar in structure, exhibit good fluorescence and electrochemical properties. These properties suggest potential applications in photovoltaic conversion materials (Li et al., 2012).
Medicinal Chemistry and Organic Synthesis : Fluoropyrrolidines and (fluoroalkyl)pyrrolidines, which include the trifluoromethyl group, are useful in medicinal chemistry and organic synthesis. Their synthesis is achieved through fluorination of pyrrolidine derivatives or multistep synthesis from fluoroalkyl precursors (Pfund & Lequeux, 2017).
Antibacterial and Antifungal Properties : Novel 1,2,3-triazole-2,4-bis(trifluoromethyl) phenyl pyridine hybrids synthesized using the click chemistry approach show potential as effective antibiotics against human bacterial and fungal pathogens (Jha & Ramarao, 2017).
Asymmetric Synthesis : The compound has been used in asymmetric synthesis of functionalized trifluoromethyl-substituted pyrrolidines via an organocatalytic domino Michael/Mannich [3+2] cycloaddition, offering potential medical value (Zhi et al., 2016).
Prodrug Development : 3-carboxyisoxazole 3, a new prodrug for an antiarthritic agent, shows promising oral absorption and metabolism to levels similar to the established prodrug. This highlights the compound's relevance in prodrug development (Patterson et al., 1992).
Antibacterial, Antifungal, Antimalarial, and Antitubercular Activities : Spirooxindole pyrrolidine derivatives synthesized through exo-selective 1,3-dipolar cycloaddition have shown promising in vitro antibacterial, antifungal, antimalarial, and antitubercular activities (Haddad et al., 2015).
Safety and Hazards
“2-[3-(Trifluoromethyl)phenyl]pyrrolidine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is classified as having acute toxicity (oral), eye irritation, flammability, skin irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Direcciones Futuras
The future directions for “2-[3-(Trifluoromethyl)phenyl]pyrrolidine” and its derivatives are promising. They are expected to find many novel applications in the agrochemical and pharmaceutical industries due to their unique physicochemical properties . Several TFMP derivatives are already used in these industries, and many candidates are currently undergoing clinical trials .
Mecanismo De Acción
Target of Action
Pyrrolidine derivatives have been reported to show activity against ck1γ and ck1ε . The trifluoromethylphenyl group is a common motif in pharmaceutical ingredients, suggesting a wide range of potential targets .
Mode of Action
Pyrrolidine derivatives have been shown to exhibit nanomolar activity against their targets, suggesting potent interactions . The trifluoromethylphenyl group may enhance the compound’s binding affinity to its targets .
Biochemical Pathways
The influence of pyrrolidine and trifluoromethylphenyl groups on biological activity suggests that multiple pathways could be affected .
Pharmacokinetics
The presence of the trifluoromethylphenyl group may influence the compound’s pharmacokinetic properties, potentially enhancing its bioavailability .
Result of Action
The compound’s potential activity against ck1γ and ck1ε suggests it may have significant cellular effects .
Action Environment
The compound’s chemical structure suggests it may be stable under a variety of conditions .
Propiedades
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)9-4-1-3-8(7-9)10-5-2-6-15-10/h1,3-4,7,10,15H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVNEMRUEAMGSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392717 | |
| Record name | 2-[3-(Trifluoromethyl)phenyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109086-17-1 | |
| Record name | 2-[3-(Trifluoromethyl)phenyl]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109086-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(Trifluoromethyl)phenyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[3-(Trifluoromethyl)phenyl]pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


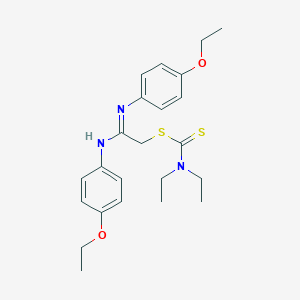
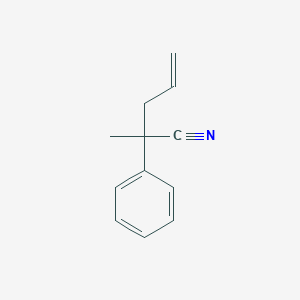
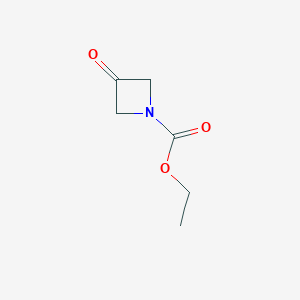
![[1,1'-Biphenyl]-3-ylhydrazine hydrochloride](/img/structure/B8874.png)
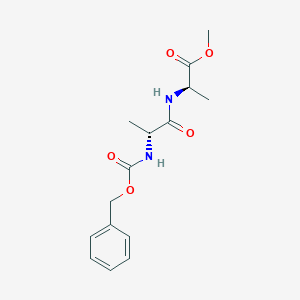
![Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate](/img/structure/B8876.png)


